molecular formula C25H24ClN3O2 B244332 N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide

N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide

Cat. No. B244332
M. Wt: 433.9 g/mol
InChI Key: XMTGPIJIGALMKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide, also known as BMS-986168, is a small molecule drug that has recently gained attention in the scientific community. It belongs to the class of drugs known as piperazine derivatives and has been found to have potential therapeutic applications in the treatment of various diseases. In

Scientific Research Applications

N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide has been found to have potential therapeutic applications in the treatment of various diseases. It has been shown to have potent and selective activity against the human 5-HT1A receptor, which is implicated in the pathophysiology of several diseases, including anxiety, depression, and schizophrenia. N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide has also been found to have activity against the dopamine D2 receptor, which is implicated in the pathophysiology of Parkinson's disease.

Mechanism of Action

N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide acts as a partial agonist at the 5-HT1A receptor, which results in the activation of downstream signaling pathways. It also acts as an antagonist at the dopamine D2 receptor, which results in the inhibition of dopamine signaling. The combined effect of these actions is believed to underlie the therapeutic potential of N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide.
Biochemical and Physiological Effects:
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide has been shown to have potent and selective activity against the human 5-HT1A receptor, which results in the activation of downstream signaling pathways. It has also been shown to have activity against the dopamine D2 receptor, which results in the inhibition of dopamine signaling. These actions are believed to underlie the therapeutic potential of N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide.

Advantages and Limitations for Lab Experiments

N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide has several advantages for lab experiments. It has high potency and selectivity for the human 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in disease pathophysiology. However, N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide also has some limitations. It is a small molecule drug and may have limited bioavailability and pharmacokinetic properties in vivo.

Future Directions

There are several future directions for the study of N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide. One direction is the further characterization of its pharmacokinetic properties in vivo. Another direction is the investigation of its therapeutic potential in animal models of disease. Additionally, the development of analogs of N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide with improved pharmacokinetic properties may also be a promising avenue for future research. Finally, the investigation of the role of the human 5-HT1A receptor in disease pathophysiology may also be an important area of future research.

Synthesis Methods

The synthesis of N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide involves several steps. The first step involves the reaction of 4-chlorobenzoyl chloride with piperazine to form N-(4-chlorobenzoyl)piperazine. This is then reacted with 4-aminophenyl-2-methylbenzoate to form the final product, N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide. The synthesis method has been optimized to ensure high yield and purity of the final product.

properties

Molecular Formula

C25H24ClN3O2

Molecular Weight

433.9 g/mol

IUPAC Name

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-methylbenzamide

InChI

InChI=1S/C25H24ClN3O2/c1-18-4-2-3-5-23(18)24(30)27-21-10-12-22(13-11-21)28-14-16-29(17-15-28)25(31)19-6-8-20(26)9-7-19/h2-13H,14-17H2,1H3,(H,27,30)

InChI Key

XMTGPIJIGALMKA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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